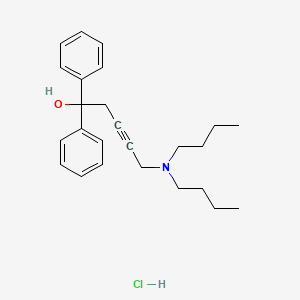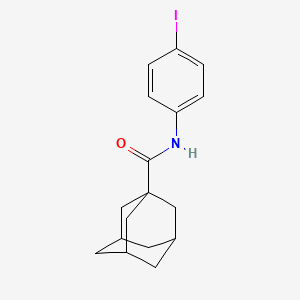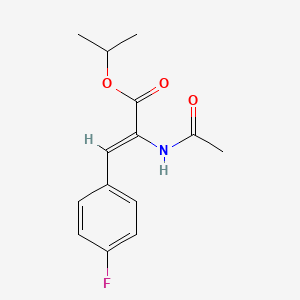
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAN-67 is a member of the enyne class of compounds, which are characterized by a triple bond and a double bond in the same molecule. TAN-67 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride is complex and involves multiple targets in the brain and nervous system. This compound has been shown to interact with several different receptors, including the mu-opioid receptor, the delta-opioid receptor, and the kappa-opioid receptor. This compound has also been shown to interact with the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and reward.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, which are mediated by its interactions with various receptors and transporters in the brain and nervous system. This compound has been shown to have potent analgesic effects, which are mediated by its interactions with the mu-opioid receptor. This compound has also been shown to reduce the reinforcing properties of drugs of abuse, which may be due to its interactions with the dopamine transporter and the kappa-opioid receptor. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its interactions with the serotonin transporter.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its well-characterized mechanism of action, and its ability to be synthesized in high yields and purity. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, including the development of new analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its interactions with receptors and transporters, and the evaluation of its potential therapeutic applications in humans. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
Synthesemethoden
The synthesis of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride involves several steps, including the reaction of 2-methyl-3-phenyl-5-heptyne-3-ol with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The synthesis of this compound has been optimized to produce high yields of pure product, and the compound has been extensively characterized using a variety of analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. This compound has been shown to have potent analgesic effects in animal models, and it has also been shown to reduce the reinforcing properties of drugs of abuse, such as cocaine and morphine. This compound has also been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-16(2)18(20,17-10-4-3-5-11-17)12-6-7-13-19-14-8-9-15-19;/h3-5,10-11,16,20H,8-9,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFYDPBGJIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#CCN1CCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5160764.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)



![N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5160809.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)
![[1-(4-methylphenyl)-3-buten-1-yl][4-(4-{[1-(4-methylphenyl)-3-buten-1-yl]amino}benzyl)phenyl]amine dihydrochloride](/img/structure/B5160829.png)
![2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5160835.png)
![9-(4-methoxyphenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5160840.png)
